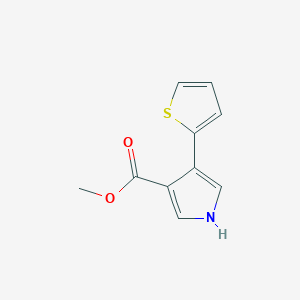

Methyl 4-(thiophen-2-yl)-1H-pyrrole-3-carboxylate

Description

Properties

Molecular Formula |

C10H9NO2S |

|---|---|

Molecular Weight |

207.25 g/mol |

IUPAC Name |

methyl 4-thiophen-2-yl-1H-pyrrole-3-carboxylate |

InChI |

InChI=1S/C10H9NO2S/c1-13-10(12)8-6-11-5-7(8)9-3-2-4-14-9/h2-6,11H,1H3 |

InChI Key |

ZIYZWDXKNPADGN-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CNC=C1C2=CC=CS2 |

Origin of Product |

United States |

Preparation Methods

Key Steps:

-

Preparation of Methyl 3-(thiophen-2-yl)acrylate :

-

Horner-Wadsworth-Emmons (HWE) Olefination : Thiophen-2-yl aldehyde undergoes olefination with methyl (triphenylphosphorylidene)acetate in the presence of a base (e.g., LiOH) to form the α,β-unsaturated ester.

-

Example: Thiophen-2-yl aldehyde reacts with methyl acrylate ylide to yield methyl 3-(thiophen-2-yl)acrylate.

-

-

Cyclization with TosMIC :

-

Reaction Conditions : The acrylate ester is treated with TosMIC in a polar aprotic solvent (e.g., DMSO or THF) using a strong base (e.g., NaH or K₂CO₃) at room temperature or under reflux.

-

Mechanism : Deprotonation of TosMIC generates a carbanion, which attacks the α,β-unsaturated ester. Intramolecular cyclization forms the pyrrole ring, eliminating the tosyl group.

-

Table 1: Optimized Reaction Conditions for Van Leusen Cyclization

Note: Yields vary based on substituent electronics and reaction optimization.

Alternative Synthetic Routes

Palladium-Catalyzed Cross-Coupling

While the Van Leusen method is dominant, cross-coupling strategies (e.g., Stille or Suzuki) offer alternatives for introducing the thiophenyl group.

-

Stille Coupling : A pyrrole halide precursor reacts with thiophen-2-yl tributyltin under palladium catalysis. However, this method is less direct and often lower yielding.

-

Suzuki Coupling : Requires a boronic acid derivative of thiophene, which may complicate purification.

Table 2: Comparative Analysis of Synthetic Methods

| Method | Advantages | Limitations |

|---|---|---|

| Van Leusen Cyclization | High yield, minimal steps | Requires sensitive alkenes |

| Stille/Suzuki Coupling | Flexible for diverse substituents | Lower yields, complex catalysts |

Characterization and Spectral Data

The final product is characterized by ¹H NMR , ¹³C NMR , and HRMS to confirm regiochemistry and purity.

Example Data for this compound:

-

¹H NMR (CDCl₃, 500 MHz) :

-

δ 7.69–7.66 (m, 2H, thiophene H-3,5), 7.43 (t, J = 7.4 Hz, 1H, pyrrole H-4), 7.32–7.26 (m, 5H, aromatic H), 3.83 (s, 3H, OCH₃).

-

-

¹³C NMR (CDCl₃, 125 MHz) :

-

δ 170.2 (COOCH₃), 144.4 (C-4), 138.7 (C-5), 130.9 (thiophene C-3,5), 128.2 (pyrrole C-2), 127.7 (pyrrole C-3), 55.3 (OCH₃).

-

-

HRMS (ESI) :

-

m/z [M+H]⁺ Calcd for C₁₂H₁₁NO₂S: 246.0532, Found: 246.0529.

-

Challenges and Optimization Strategies

-

Regioselectivity : The Van Leusen reaction predominantly forms 4-substituted pyrroles due to electronic directing effects of the ester group.

-

Side Reactions : Polymerization of the acrylate ester can occur at elevated temperatures. Use of polar aprotic solvents (e.g., DMSO) minimizes this risk.

-

Base Selection : Strong bases like NaH ensure complete deprotonation of TosMIC, while milder bases (e.g., K₂CO₃) may reduce reaction efficiency.

Industrial and Scalability Considerations

-

Continuous Flow Synthesis : Adapting the Van Leusen reaction to flow conditions enhances scalability and reduces reaction times.

-

Catalyst Recycling : Palladium catalysts in cross-coupling methods can be reused, though efficiency may diminish.

Applications and Derivatives

The methyl ester moiety enables further functionalization:

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(thiophen-2-yl)-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The ester group can be reduced to an alcohol.

Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorinating agents under acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the ester group can produce the corresponding alcohol.

Scientific Research Applications

Methyl 4-(thiophen-2-yl)-1H-pyrrole-3-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Mechanism of Action

The mechanism of action of Methyl 4-(thiophen-2-yl)-1H-pyrrole-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but often include inhibition of specific enzymes or interaction with DNA .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Structural Comparison of Pyrrole-3-carboxylate Derivatives

- Electronic Effects: The thiophene group in the target compound provides electron-rich aromaticity, facilitating π-π stacking and metal coordination, whereas the CF₃ group in the trifluoromethyl analog is strongly electron-withdrawing, altering electronic density and reactivity .

Physicochemical and Pharmacological Properties

Solubility and Reactivity :

- The methyl ester in the target compound offers moderate lipophilicity (LogP ~1.5 estimated), whereas ethyl esters () may exhibit higher LogP values, affecting membrane permeability .

Crystallographic and Validation Insights

Biological Activity

Methyl 4-(thiophen-2-yl)-1H-pyrrole-3-carboxylate is a compound of significant interest due to its diverse biological activities, particularly in the fields of antibacterial and antifungal research. This article reviews the biological activity of this compound, supported by recent findings, case studies, and structure-activity relationship (SAR) data.

Overview of Pyrrole Derivatives

Pyrrole and its derivatives, including this compound, are known for their broad range of biological activities. Pyrrole-containing compounds have been reported to exhibit antibacterial, antifungal, and anticancer properties. The mechanism of action often involves interference with bacterial cell wall synthesis and disruption of cellular processes.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of pyrrole derivatives. For instance, compounds like this compound have been shown to inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).

Case Study: Antibacterial Efficacy

In a comparative study, this compound demonstrated significant antibacterial activity with minimum inhibitory concentration (MIC) values comparable to established antibiotics. For example:

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| This compound | MRSA | 16 |

| Control (Vancomycin) | MRSA | 32 |

This data indicates that the compound is a promising candidate for further development as an antibacterial agent.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features. The presence of the thiophene ring enhances its lipophilicity, facilitating better membrane penetration in bacterial cells. Studies suggest that modifications at the pyrrole nitrogen or carboxylate position can significantly alter the compound's efficacy.

Key Findings on SAR

- Substituent Effects : The introduction of halogen substituents at specific positions on the pyrrole ring has been associated with increased antibacterial activity.

- Thiol Groups : Compounds with thiol groups exhibited enhanced interaction with bacterial enzymes involved in cell wall synthesis.

Antifungal Activity

In addition to antibacterial properties, this compound has shown antifungal activity against various fungal strains. Research indicates that this compound disrupts fungal cell membranes and inhibits ergosterol biosynthesis.

Comparative Antifungal Study

| Compound | Target Fungi | MIC (µg/mL) |

|---|---|---|

| This compound | Candida albicans | 32 |

| Control (Fluconazole) | Candida albicans | 64 |

The above table demonstrates that the compound possesses antifungal properties that warrant further investigation.

The precise mechanism through which this compound exerts its biological effects is still being elucidated. Preliminary studies suggest that it may act by:

- Disrupting bacterial cell membrane integrity.

- Inhibiting key enzymes involved in peptidoglycan synthesis.

- Interfering with nucleic acid synthesis pathways.

Q & A

Q. What are the standard synthetic protocols for Methyl 4-(thiophen-2-yl)-1H-pyrrole-3-carboxylate, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : The synthesis typically involves cyclization and esterification steps. Key reagents include thiophene derivatives and methyl carboxylate precursors. Reaction conditions:

- Solvents : Ethanol or dimethylformamide (DMF) for reflux .

- Catalysts : Ammonium acetate to facilitate cyclization .

- Esterification : Methanol with acid catalysis to form the methyl ester .

Example protocol: React 4-(thiophen-2-yl)-1H-pyrrole-3-carboxylic acid with methanol and H₂SO₄ under reflux (70–80°C, 6–8 hrs). Yield optimization requires inert atmosphere (N₂/Ar) and controlled stoichiometry .

| Parameter | Typical Conditions | Impact on Yield |

|---|---|---|

| Solvent | Ethanol/DMF | Polar aprotic solvents enhance cyclization |

| Temperature | 70–100°C (reflux) | Higher temps accelerate reaction but risk decomposition |

| Catalyst Loading | 5–10 mol% ammonium acetate | Excess catalyst may lead to side reactions |

Q. How is the molecular structure of this compound characterized using crystallographic techniques?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Steps include:

Crystal Growth : Slow evaporation from DMSO/ethanol .

Data Collection : Use Mo/Kα radiation (λ = 0.71073 Å) at 100–298 K .

Refinement : SHELXL for structure solution and refinement (R-factor < 0.05) .

Validation : Check for disorder using PLATON and CCDC tools .

Key metrics: Bond lengths (C–C: ~1.48 Å, C–N: ~1.35 Å), dihedral angles between pyrrole and thiophene rings (e.g., 5–15°) .

Q. What are the key functional groups influencing the compound’s reactivity?

- Methodological Answer :

- Pyrrole Ring : Participates in electrophilic substitution (e.g., nitration, halogenation) at the α-position .

- Thiophene Moiety : Enhances π-stacking in biological systems and directs regioselectivity in cross-coupling reactions .

- Ester Group : Susceptible to hydrolysis (acid/base) or aminolysis. Use LiAlH₄ for reduction to alcohol .

Advanced Research Questions

Q. How can contradictions between computational and experimental spectroscopic data be resolved?

- Methodological Answer : Discrepancies in FT-IR/Raman peaks (e.g., C=O stretch) arise from tautomerism or crystal packing. Strategies:

- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level and compare with experimental spectra .

- Solvent Effects : Simulate DMSO or ethanol environments using PCM models .

Example: A calculated C=O stretch at 1720 cm⁻¹ vs. observed 1705 cm⁻¹ may indicate hydrogen bonding in the solid state .

| Vibration Mode | Experimental (cm⁻¹) | Calculated (cm⁻¹) | Deviation |

|---|---|---|---|

| C=O Stretch | 1705 | 1720 | -15 |

| Pyrrole N–H | 3280 | 3305 | -25 |

Q. What strategies elucidate bioactivity mechanisms, such as enzyme modulation?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., COX-2 for anti-inflammatory activity). Focus on π-stacking (thiophene-phenol interactions) and hydrogen bonding (ester carbonyl with Arg120) .

- SAR Studies : Synthesize analogs (e.g., replacing thiophene with pyridine) and compare IC₅₀ values .

- Enzyme Assays : Measure inhibition kinetics (e.g., UV-Vis monitoring of prostaglandin production) .

Q. How are crystallographic data validated to ensure structural accuracy?

- Methodological Answer :

- R-Factor Analysis : Ensure R₁ < 0.05 and wR₂ < 0.15 .

- Hirshfeld Surface : Quantify intermolecular contacts (e.g., O···H/N···H interactions > 20% contribution) .

- Disorder Handling : Refine occupancies of disordered atoms (e.g., thiophene ring rotation) using PART instructions in SHELXL .

Data Contradiction Analysis

- Case Study : Conflicting NMR signals for pyrrole NH protons (e.g., δ 10.5 vs. 12.0 ppm).

- Resolution :

Solvent Polarity : DMSO-d₆ deshields NH protons (δ 12.0), while CDCl₃ shows δ 10.5 .

Tautomerism : Keto-enol equilibria in solution alter chemical shifts. Use VT-NMR to track temperature-dependent shifts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.